molecular formula C11H9BrO B045156 (6-Bromonaphthalen-2-yl)methanol CAS No. 100751-63-1

(6-Bromonaphthalen-2-yl)methanol

Cat. No. B045156
M. Wt: 237.09 g/mol
InChI Key: MAARRMBCEFVKNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromonaphthalene compounds typically involves the reaction of bromonaphthalene with other chemicals under specific conditions. For example, 1-(4- Bromo -1-hydroxynaphthalen-2-yl)-ethan-1-one was prepared by refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2 (Sherekar, Kakade, & Padole, 2021). Such methodologies provide a foundation for synthesizing (6-Bromonaphthalen-2-yl)methanol by adapting the reactants and conditions.

Molecular Structure Analysis

Molecular structure analysis often involves X-ray diffraction (XRD) and spectroscopic methods to characterize the synthesized compounds. For instance, the crystal and molecular structure of certain derivatives have been confirmed by XRD, showcasing the utility of these techniques in understanding the geometric and electronic structure of bromonaphthalene derivatives (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving bromonaphthalene derivatives often include halogenation, methylation, and condensation reactions, revealing a diverse chemical reactivity profile. For example, a practical synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate in the preparation of anti-inflammatory agents, has been discussed, highlighting the regioselectivity and yield optimization in such reactions (Xu & He, 2010).

Physical Properties Analysis

The physical properties of bromonaphthalene derivatives, such as solubility, can be crucial for their application in various fields. The solubility of related compounds has been measured in different solvents at various temperatures, providing insight into their physicochemical behavior (Yan et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are key for understanding how these compounds interact in various chemical environments. Studies on the hydrogen bonding and molecular interactions offer detailed insights into the chemical behavior of bromonaphthalene derivatives (Mohri et al., 2015).

Scientific Research Applications

  • Functionalization of Aniline Derivatives : 6-Bromonaphthalen-2-yl methanol can be used for the functionalization of 2-(1-Cyclohexen-1-yl)aniline derivatives. This is significant in organic synthesis and the development of new compounds (Khusnitdinov, Sultanov, & Gataullin, 2019).

  • Intermediate in Non-Steroidal Anti-Inflammatory Agents : It serves as an intermediate in the preparation of non-steroidal anti-inflammatory drugs like nabumetone and naproxen, highlighting its importance in pharmaceutical applications (Xu & He, 2010).

  • Impact on Lipid Dynamics : In a broader context, methanol, a component of the compound, influences lipid dynamics, which is crucial in understanding cell membrane behaviors and interactions (Nguyen et al., 2019).

  • Investigation of Structural Changes in Solvents : The compound has been used to study structural changes in chemical reactions, like the T1Tn transition in methanol solvent, providing insights into reaction mechanisms (Shoute, Pan, & Phillips, 1998).

  • Solubility Research : Research on the solubility of related compounds in various solvents like methanol has been conducted, which is vital for pharmaceutical formulation and chemical process optimization (Yan et al., 2009).

  • Antimicrobial Applications : Certain synthesized compounds derived from 2-bromonaphthalene have shown excellent antimicrobial activities, suggesting their potential use in medical and health science fields (Sherekar, Kakade, & Padole, 2021).

  • Sensing Applications : Derivatives of 2-bromonaphthalene have been used to develop highly selective and sensitive colorimetric sensors for amino acids, indicating its utility in biochemical analysis and diagnostics (Shang et al., 2016).

  • Detection of Metal Ions : Compounds formed by reacting derivatives of bromonaphthalene with amines have been effective in selectively detecting metal ions like mercury and nickel, which is crucial for environmental monitoring and safety applications (Aggrwal et al., 2021).

Safety And Hazards

The safety data sheet for “(6-Bromonaphthalen-2-yl)methanol” is not available in the search results. Therefore, specific hazards or safety precautions are not known .

properties

IUPAC Name

(6-bromonaphthalen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAARRMBCEFVKNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541715
Record name (6-Bromonaphthalen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromonaphthalen-2-yl)methanol

CAS RN

100751-63-1
Record name (6-Bromonaphthalen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 6-bromo-2-naphthoate (5 g, 18.9 mmol) was dissolved in purified THF (100 mL) under a nitrogen atmosphere, the reaction solution was cooled down to 0° C., and then diisobutyl aluminum hydride (18.9 mL, 1.0M hexane solution) was added thereto. The reaction mixture solution was stirred at room temperature for 3 hours. Sodium bicarbonate (20 mL) was added to the reaction mixture solution, and then the solvent was removed by extraction with water and dichloromethane. The extracted material was dried in vacuum to thereby obtain a white solid (4.3 g, yield: 95%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18.9 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Yield
95%

Synthesis routes and methods II

Procedure details

To a three-necked flask (5 L) cooled with an ice-bath was added lithium aluminum hydride (40 g, 1.05 mol), and anhydrous THF (500 mL) under nitrogen protection. To this suspension, Methyl 6-bromo-2-naphthoate (141 g, 0.534 mol) dissolved in anhydrous THF (1200 mL) was added dropwise slowly through a dropping funnel. Cooling bath was removed and the reaction mixture was kept under stirring for additional 2 hours. The reaction mixture was cooled with an ice-bath again, and to it was added methanol (150 mL) dropwise carefully until there was no gas release. The mixture was kept under stirring for half an hour and then was acidified with concentrated hydrochloric acid to a PH of about 4. The resulting solid was removed by filtering under reduced pressure and the filtrate was concentrated, and then poured into deionized water (2 L). The resulting precipitate was collected by suction filter, and washed with deionized water, followed by a little ethanol, and dried in vacuum to afford (6-bromonaphthalen-2-yl)methanol (95.4 g).
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
141 g
Type
reactant
Reaction Step Two
Name
Quantity
1200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Methyl-6-bromo-2-naphtoate (25 g, 94.3 mmol) was reduced with lithiumaluminiumhydride (5.36 g, 141.4 mmol) in tetrahydrofuran (200 ml). The crystalline product was recrystallized from ethanol (96%). Yield 15.84 g (70.8%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
5.36 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of ethyl 6-bromo-2-naphthoate (7.90 g, 28.30 mmol) in 200 mL toluene at −78° C. under an atmosphere of argon was added DIBAL (84.9 mL, 1.0 M in toluene, 84.91 mmol) via transfer needle over 20 minutes. After 1 hour the reaction mixture was quenched with ethyl acetate and the resulting mixture was allowed to warm to RT. The mixture was diluted with ethyl acetate and washed with 1.0 N HCl, water and brine. The organics were dried with magnesium sulfate, filtered and evaporated to give 7.51 g of 6-bromo-2-naphthylmethyl alcohol as a white solid and used without further purification in the oxidation (step c). 1H NMR (300 MHz; CDCl3): δ 4.86 (s, 2H); 7.50 (dd, J1=2.0 Hz, J2=8.0 Hz, 1H); 7.57 (d, J=2.0 Hz, 1H); 7.70 (d, J=9.0 Hz, 1H); 7.75 (d, J=8.0 Hz, 1H); 7.79 (s, 1H); 8.00 (d, J=2.0 Hz, 1H).
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
84.9 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Bromonaphthalen-2-yl)methanol
Reactant of Route 2
(6-Bromonaphthalen-2-yl)methanol
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(6-Bromonaphthalen-2-yl)methanol
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(6-Bromonaphthalen-2-yl)methanol
Reactant of Route 5
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(6-Bromonaphthalen-2-yl)methanol
Reactant of Route 6
Reactant of Route 6
(6-Bromonaphthalen-2-yl)methanol

Citations

For This Compound
8
Citations
YL Wang, C Fan, B Xin, JP Zhang, T Luo… - Materials Chemistry …, 2018 - pubs.rsc.org
Fluorescence microscopy is an intuitive detection method of β-amyloid (Aβ) fibrillation, which usually occurs in early-stage Alzheimer's disease. With the aid of single-molecular …
Number of citations: 68 pubs.rsc.org
X Zhang, X Yu, X Feng, H Liu, R He… - Journal of …, 2013 - Elsevier
Regioselective control by a catalyst switch in palladium-catalyzed benzylallylation of arylethylidene malononitriles (α-benzyl-β-allylation versus α-allyl-β-benzylation) is described. The …
Number of citations: 6 www.sciencedirect.com
L Fakhouri, CD Cook, MH Al-Huniti… - Bioorganic & medicinal …, 2017 - Elsevier
GPR55, a G protein-coupled receptor, is an attractive target to alleviate inflammatory and neuropathic pain and treat osteoporosis and cancer. Identifying a potent and selective ligand …
Number of citations: 14 www.sciencedirect.com
L Alfakhouri - 2015 - search.proquest.com
GPR55 is a potential target for treating various illnesses. Inhibition of this membrane-bound G protein-coupled receptor may potentially alleviate inflammatory and neuropathic pain and …
Number of citations: 3 search.proquest.com
J Liu, K Ye, Y Shen, J Peng, J Sun, R Lu - Journal of Materials …, 2020 - pubs.rsc.org
The photomechanical effects of the dynamic molecular crystals of halogen-substituted naphthalene acrylic acids (1FNaAA, 1ClNaAA, 1BrNaAA, 1INaAA and 6BrNaAA) have been …
Number of citations: 28 pubs.rsc.org
DW Scammon - 2020 - search.proquest.com
Herein several semiquinone-bridge-nitronylnitroxide (SQ-B-NN) biradicals compounds with naphthalene bridges of various substitution are discussed. After a general introduction to …
Number of citations: 2 search.proquest.com
M Negri - 2010 - publikationen.sulb.uni-saarland.de
Different computational methods have been applied to the development of non-steroidal inhibitors of steroidogenic enzymes for the treatment of hormone-sensitive diseases, like breast …
M Negri - academia.edu
Different computational methods have been applied to the development of nonsteroidal inhibitors of steroidogenic enzymes for the treatment of hormone-sensitive diseases, like breast …
Number of citations: 0 www.academia.edu

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